![molecular formula C16H25N3O2 B248320 3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide](/img/structure/B248320.png)
3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide
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Overview
Description
3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide, also known as HEPP, is a chemical compound that has been widely studied for its potential use in scientific research.
Mechanism of Action
3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide works by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on the brain and behavior.
Biochemical and Physiological Effects:
3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide has been shown to increase locomotor activity and induce hyperactivity in rats. It has also been shown to increase dopamine levels in the prefrontal cortex and nucleus accumbens, which are areas of the brain associated with reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related processes in the brain. However, one limitation is that 3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
Future Directions
There are several potential future directions for research on 3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide. One area of interest is the development of new treatments for psychiatric disorders such as schizophrenia and addiction. Another area of interest is the role of dopamine in the brain, and how 3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide can be used to study this process. Additionally, there is potential for 3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide to be used as a tool compound in drug discovery, as its high affinity for the dopamine transporter could be useful in identifying new compounds that target this pathway.
Synthesis Methods
3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide can be synthesized using a variety of methods, including the reaction of piperazine with p-toluenesulfonyl chloride, followed by the reaction of the resulting compound with 2-hydroxyethylamine and N-tert-butoxycarbonyl-L-proline. Another method involves the reaction of piperazine with p-toluenesulfonyl chloride, followed by the reaction of the resulting compound with 2-hydroxyethylamine and N-Boc-L-proline.
Scientific Research Applications
3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide has been studied for its potential use as a tool compound in scientific research. It has been shown to have a high affinity for the dopamine transporter, which could be useful in studying the role of dopamine in the brain. 3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide has also been studied for its potential use in developing new treatments for psychiatric disorders such as schizophrenia and addiction.
properties
Product Name |
3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-p-tolyl-propionamide |
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Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-14-2-4-15(5-3-14)17-16(21)6-7-18-8-10-19(11-9-18)12-13-20/h2-5,20H,6-13H2,1H3,(H,17,21) |
InChI Key |
VDXZWHMUPOFWRS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCO |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCO |
Origin of Product |
United States |
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